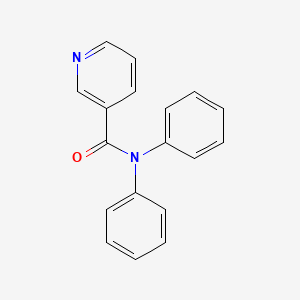

Diphenyl-nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

64280-24-6 |

|---|---|

Molecular Formula |

C18H14N2O |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

N,N-diphenylpyridine-3-carboxamide |

InChI |

InChI=1S/C18H14N2O/c21-18(15-8-7-13-19-14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |

InChI Key |

FYFWGHVSOVRQBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Solid-State Architecture of N-Phenylnicotinamide: A Crystallographic Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the crystal structure of N-Phenylnicotinamide, a derivative of nicotinamide with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its three-dimensional structure, experimental procedures for its synthesis and crystallization, and the computational workflow for its structural determination.

Introduction

N-Phenylnicotinamide (C₁₂H₁₀N₂O) is a molecule of significant interest due to the established biological activities of nicotinamide and its derivatives, which include anti-inflammatory, antioxidant, and potential anti-diabetic properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount for elucidating structure-activity relationships, guiding drug design, and ensuring solid-form stability. This guide presents a detailed analysis of the crystal structure of N-Phenylnicotinamide, determined by single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of N-Phenylnicotinamide reveals a non-planar molecular conformation. The dihedral angle between the phenyl and pyridine rings is a notable 64.81 (1)°.[1][3] This twisted arrangement is a key stereochemical feature of the molecule in the solid state. The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into one-dimensional chains extending along the b-axis.[1][2][3]

Crystallographic Data

The crystallographic data for N-Phenylnicotinamide has been determined at 290 K and is summarized in the table below. The compound crystallizes in the monoclinic space group.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O |

| Formula Weight (Mᵣ) | 198.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.732 (4) |

| b (Å) | 5.2766 (11) |

| c (Å) | 20.248 (4) |

| β (°) | 103.746 (4) |

| Volume (ų) | 1944.0 (7) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 290 |

| Calculated Density (g/cm³) | 1.355 |

| Absorption Coefficient (μ, mm⁻¹) | 0.09 |

Data Collection and Refinement

The data collection was performed on a Bruker SMART CCD area-detector diffractometer. A multi-scan absorption correction was applied to the collected data. The structure was solved using direct methods and refined on F².

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector |

| Reflections Collected | 6923 |

| Independent Reflections | 1813 |

| Rint | 0.039 |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.112 |

| Goodness-of-fit (S) | 1.03 |

| Parameters | 140 |

| Δρmax (e Å⁻³) | 0.19 |

| Δρmin (e Å⁻³) | -0.21 |

Experimental Protocols

Synthesis of N-Phenylnicotinamide

N-Phenylnicotinamide was synthesized by reacting nicotinoyl chloride with aniline in a tetrahydrofuran solution. The reaction was stirred for 8 hours at ambient temperature in the presence of a catalytic amount of triethylamine. Following the reaction, the mixture was neutralized with a saturated aqueous sodium hydrogencarbonate solution. The resulting aqueous mixture was then extracted with ethyl acetate and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel using a hexane-ethyl acetate gradient.[1][2]

Crystallization

Single crystals of N-Phenylnicotinamide suitable for X-ray diffraction were grown from an ethanolic solution.[1][2]

X-ray Data Collection and Structure Determination

A suitable single crystal with dimensions 0.23 × 0.15 × 0.11 mm was mounted on a Bruker SMART CCD area-detector diffractometer.[1] X-ray diffraction data were collected at 290 K using Mo Kα radiation. The collected data were processed using the SAINT software package. The crystal structure was solved by direct methods using SHELXS90 and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms bonded to carbon were positioned geometrically and refined using a riding model. The hydrogen atom attached to the nitrogen was located from a difference Fourier map and refined isotropically.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis, crystallization, and structural analysis of N-Phenylnicotinamide.

References

An In-depth Technical Guide to the Synthesis of Diphenyl-nicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for diphenyl-nicotinamide, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic routes to its key precursors, diphenylamine and nicotinoyl chloride, and outlines the final amide formation step. All quantitative data from cited experimental protocols are summarized for clarity, and detailed methodologies are provided.

Overview of the Synthesis Pathway

The synthesis of N,N-diphenylnicotinamide is primarily achieved through a two-step process involving the preparation of two key precursors, diphenylamine and nicotinoyl chloride, followed by their reaction to form the final product.

The overall logical relationship for the synthesis can be visualized as follows:

Synthesis of Precursors

Diphenylamine

Diphenylamine, an aromatic amine, is a crucial precursor. Several methods for its synthesis have been reported.

Method 1: From Aniline and Aniline Hydrochloride

This industrial method involves heating aniline with its hydrochloride salt.

Method 2: From Acetanilide and Bromobenzene

This laboratory-scale synthesis involves a copper-catalyzed coupling reaction.

Experimental Workflow for Diphenylamine Synthesis (Method 2)

Quantitative Data for Diphenylamine Synthesis

| Method | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| 1 | Aniline, Aniline Hydrochloride | - | 230 °C, 20 hours, ~6 atm | ~60% | [1][2] |

| 2 | Acetanilide, Bromobenzene | Potassium Carbonate, Copper(I) Iodide | Reflux in nitrobenzene, 15 hours | ~60% | [1] |

Detailed Experimental Protocols for Diphenylamine Synthesis

Method 1: From Aniline and Aniline Hydrochloride A mixture of 93 g of aniline and 93 g of aniline hydrochloride is heated for 20 hours at 230 °C in an enameled autoclave, where the pressure reaches about 6 atm.[1] After the reaction is complete, the crude product is worked up by melting under water, extracting any unreacted aniline with hydrochloric acid, and washing with dilute sodium carbonate.[1] The diphenylamine is then purified by distillation with superheated steam.[1]

Method 2: From Acetanilide and Bromobenzene A mixture of 10 g of acetanilide, 20 g of bromobenzene, 5 g of dry potassium carbonate, and a small amount of copper(I) iodide in nitrobenzene is refluxed for 15 hours.[1] The nitrobenzene is removed by steam distillation. The resulting N,N-diphenylacetamide is extracted with ether, dried, and crystallized from alcohol.[1] The purified N,N-diphenylacetamide is then hydrolyzed by boiling with concentrated hydrochloric acid for 2-3 hours. The crude diphenylamine is purified by steam distillation to yield the final product.[1]

Nicotinoyl Chloride

Nicotinoyl chloride is the second key precursor, typically prepared from nicotinic acid. It is often used as its more stable hydrochloride salt.

Method: From Nicotinic Acid and Thionyl Chloride

The most common method for the synthesis of nicotinoyl chloride is the reaction of nicotinic acid with an excess of thionyl chloride.

Experimental Workflow for Nicotinoyl Chloride Synthesis

Quantitative Data for Nicotinoyl Chloride Synthesis

| Reactants | Reagent Ratio | Conditions | Product Form | Reference |

| Nicotinic Acid, Thionyl Chloride | 1 : 3.4 (molar) | Reflux for 2 hours | Crystalline acid chloride hydrochloride | [3] |

Detailed Experimental Protocol for Nicotinoyl Chloride Synthesis

100 g (0.81 mole) of nicotinic acid is treated with 280 ml of thionyl chloride and the mixture is refluxed for two hours.[3] The excess thionyl chloride is then removed under vacuum. The resulting crystalline nicotinoyl chloride hydrochloride is suspended in 500 ml of dichloromethane for subsequent use.[3]

Synthesis of N,N-Diphenylnicotinamide

General Reaction Scheme

The reaction involves the attack of the nitrogen atom of diphenylamine on the carbonyl carbon of nicotinoyl chloride, with the subsequent elimination of hydrogen chloride. A base is typically added to neutralize the HCl formed.

Logical Relationship for the Final Synthesis Step

Proposed Experimental Protocol (Based on Analogous Reactions)

A proposed protocol, based on the acylation of other amines with nicotinoyl chloride and the acylation of diphenylamine with other acid chlorides, is as follows. Note: This is a generalized procedure and may require optimization.

-

Dissolution: Dissolve diphenylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane, toluene, or DMF in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Slowly add a solution or suspension of nicotinoyl chloride hydrochloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., reflux) for a period of time (typically 2-24 hours), monitoring the progress by a suitable technique such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove the hydrochloride salt of the base and any unreacted acid chloride. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by a suitable method such as recrystallization or column chromatography to yield pure N,N-diphenylnicotinamide.

Quantitative Data for Analogous Acylation Reactions

| Amine | Acylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

| Diphenylamine | Chloroacetyl chloride | - | Toluene | Reflux, 4 hours | Not specified | [3] |

| Substituted Anilines | Nicotinoyl chloride | DCC | Ethanol | Reflux | "Good yields" | |

| Cysteamine | Nicotinoyl chloride HCl | Triethylamine | Chloroform | 60-70 °C, 7 hours | Not specified |

Conclusion

The synthesis of N,N-diphenylnicotinamide is a straightforward process based on fundamental organic reactions. The precursors, diphenylamine and nicotinoyl chloride, are readily prepared from commercially available starting materials using well-established methods. The final amide formation, while not explicitly detailed in the literature for this specific product, can be reliably performed by adapting standard acylation protocols. This guide provides the necessary foundational information for researchers and professionals to undertake the synthesis of this compound, with the understanding that the final step may require some optimization for maximal yield and purity.

References

A Comprehensive Technical Guide to the Biological Activity of Novel Diphenyl-nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-nicotinamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These scaffolds, integrating a diphenyl moiety with a nicotinamide core, have been explored for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the condensation reaction between a substituted nicotinic acid derivative and a substituted aniline or diphenylamine. For instance, some derivatives are prepared by the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines.[1] The general workflow for the synthesis is outlined below.

Biological Activities and Data Presentation

Novel this compound derivatives have demonstrated a range of biological activities, which are summarized in the following sections with quantitative data presented for comparative analysis.

Anticancer Activity

A significant area of investigation for these derivatives is their potential as anticancer agents. They have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), histone deacetylases (HDACs), and microtubule polymerization, as well as the induction of apoptosis.[2][3][4][5]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cancer Cell Line | Assay | IC50 / EC50 / GI50 (µM) | Reference |

| Compound 10 | VEGFR-2 | HCT-116 | Cytotoxicity | 15.4 | [4] |

| HepG2 | Cytotoxicity | 9.8 | [4] | ||

| Compound 7 | VEGFR-2 | HCT-116 | Cytotoxicity | 15.7 | [4] |

| HepG2 | Cytotoxicity | 15.5 | [4] | ||

| Compound 8 | VEGFR-2 | HCT-116 | Cytotoxicity | 5.4 | [6] |

| HepG2 | Cytotoxicity | 7.1 | [6] | ||

| VEGFR-2 | - | Enzyme Inhibition | 0.077 | [6] | |

| Compound 10 | Apoptosis Inducer | T47D (Breast) | Caspase Activation | EC50 = 0.082 | [2] |

| T47D (Breast) | Growth Inhibition | GI50 = 0.21 | [2] | ||

| Compound 6b | HDAC3 | B16F10 (Melanoma) | Cytotoxicity | 4.66 | [3] |

| Pan-HDAC | - | Enzyme Inhibition | 4.648 | [3] | |

| HDAC3 | - | Enzyme Inhibition | 0.694 | [3] | |

| Compound 6n | Pan-HDAC | - | Enzyme Inhibition | 5.481 | [3] |

| Compound 10 | VEGFR-2 | MCF-7 (Breast) | Cytotoxicity | 8.25 | [5] |

| HCT-116 (Colon) | Cytotoxicity | 6.48 | [5] | ||

| VEGFR-2 | - | Enzyme Inhibition | 0.051 | [5] | |

| AH2-14c | ALKBH2 | U87 (Glioblastoma) | Anti-viability, Anti-proliferation | - | [7] |

| AH2-15c | ALKBH2 | - | Enzyme Inhibition | 0.031 | [7] |

| Compounds 4d, 4h | - | NCI-H460, A549, NCI-H1975 (Lung) | Cytotoxicity | Exhibited higher activity than 5-FU | [8] |

Antifungal Activity

Several novel this compound derivatives have been designed as succinate dehydrogenase (SDH) inhibitors, a validated target for fungicides.[1][9]

Table 2: In Vitro Antifungal and SDH Inhibitory Activity

| Compound ID | Target Fungus/Enzyme | Assay | IC50 / EC50 (µM) / % Inhibition | Reference |

| Compound 4a | Botrytis cinerea | Fungicidal | 40.54% inhibition | [9] |

| Compound 4b | SDH Enzyme | Enzyme Inhibition | IC50 = 3.18 | [9] |

| Compound 3l | Helminthosporium maydis | Fungicidal | EC50 = 33.5 | [1] |

| Rhizoctonia cerealis | Fungicidal | EC50 = 21.4 | [1] | |

| SDH Enzyme | Enzyme Inhibition | - | [1] | |

| Compound 16g | Candida albicans (Fluconazole-resistant) | Antifungal | MIC = 0.125–1 µg/mL | [10] |

Anti-inflammatory Activity

Nicotinamide and its derivatives have demonstrated anti-inflammatory properties, with some studies pointing to the inhibition of pro-inflammatory cytokines like TNF-α and the transcription factor NF-κB.[11][12]

Table 3: Anti-inflammatory Activity of Nicotinamide Derivatives

| Compound | Model | Effect | Reference |

| Nicotinamide | Carrageenan-induced paw edema (mice/rats) | Inhibition of edema | [11] |

| Nicotinamide | Lipopolysaccharide-induced TNFα (mouse) | Dose-dependent inhibition of TNFα | [12] |

| Metoclopramide (MCA) | Hela cells | Inhibition of NF-κB | [12] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are attributable to their interaction with various molecular targets and signaling pathways.

VEGFR-2 Inhibition in Angiogenesis

Several this compound derivatives act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is crucial for tumor growth and metastasis.[4][5][6][13] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling cascades.

NAD Salvage Pathway and IMPDH Inhibition

Certain thiophenyl derivatives of nicotinamide act as prodrugs that are metabolized by the NAD salvage pathway enzymes, NAMPT and NMNAT1.[14][15] This process results in the formation of unnatural NAD analogues, which then inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo purine biosynthesis, leading to cancer cell death.[14][15]

Induction of Apoptosis

Many anticancer this compound derivatives exert their cytotoxic effects by inducing apoptosis.[2][6] This can be triggered through various mechanisms, including cell cycle arrest (e.g., at the G2/M or G0/G1 phase), activation of caspases (like caspase-8 and caspase-3), and modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][6]

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the biological activities of this compound derivatives.

General Synthesis of this compound Derivatives

A representative synthesis involves the reaction of a nicotinic acid derivative with a diphenylamine derivative.[9]

-

Reactants: Substituted nicotinoyl chloride and a substituted diphenylamine.

-

Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: An organic base like triethylamine or pyridine is added to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The mixture is typically stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[16]

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.[9][16]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][17]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[6]

-

Reaction Setup: The assay is performed in a kinase buffer containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Inhibitor Addition: The this compound derivatives are added at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays with [γ-32P]ATP.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay evaluates the inhibitory effect of the compounds on the SDH enzyme, which is part of the mitochondrial respiratory chain.[9]

-

Mitochondria Isolation: Mitochondria are isolated from a suitable source (e.g., rat liver or a specific fungus).

-

Assay Buffer: The assay is conducted in a buffer containing succinate as the substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS).

-

Compound Incubation: The isolated mitochondria are pre-incubated with different concentrations of the test compounds.

-

Reaction Monitoring: The reaction is initiated by adding the substrate, and the reduction of the electron acceptor is monitored spectrophotometrically over time.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is then calculated.

Conclusion

Novel this compound derivatives have emerged as a promising and versatile scaffold in drug discovery. Their demonstrated efficacy as anticancer, antifungal, and anti-inflammatory agents highlights their therapeutic potential. The ability to modulate key biological targets such as VEGFR-2, SDH, HDACs, and components of the NAD salvage pathway provides a strong basis for their further development. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 7. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. scispace.com [scispace.com]

In Silico Modeling of Diphenyl-Nicotinamide and Related Derivatives for Receptor Binding Analysis: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between diphenyl-nicotinamide and related nicotinamide-based derivatives with various biological receptor targets. In the landscape of modern drug discovery, in silico techniques such as molecular docking and molecular dynamics are indispensable for predicting binding affinities, understanding interaction mechanisms, and guiding the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key computational experiments, a summary of quantitative binding data from recent studies, and visualizations of relevant signaling pathways. The guide focuses on prominent receptor targets for nicotinamide derivatives, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP), detailing the computational workflows used to investigate these interactions.

Key Receptor Targets for Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+) and serves as a crucial pharmacophore in the design of various targeted inhibitors.[1] Computational studies have explored the binding of nicotinamide derivatives to a range of protein targets implicated in diseases from cancer to viral infections.

-

Poly (ADP-ribose) Polymerase (PARP): PARP1 is a key enzyme in the DNA damage response, crucial for repairing single-stranded DNA breaks.[2] In cancers with compromised DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP1 can lead to synthetic lethality, making it a significant cancer therapy target.[2] The nicotinamide-binding pocket of PARP1 is the primary target for inhibitors like Olaparib and Rucaparib.[2] Computational chemistry has been pivotal in designing inhibitors that fit into this pocket to enhance affinity and specificity.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a transmembrane tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels.[3] Overexpression of VEGFR-2 is common in many cancers, making it a prime target for anti-angiogenic therapies.[3] Nicotinamide-based derivatives have been designed and modeled as potent VEGFR-2 inhibitors, interacting with key residues in the ATP binding pocket.[3][4]

-

Other Targets: Nicotinamide derivatives have also been investigated as potential inhibitors for other targets, including viral enzymes like SARS-CoV-2 RNA dependent RNA polymerase (RdRp) and papain-like protease (PLpro), as well as bacterial proteins.[5][6][7]

Methodologies in In Silico Modeling

The process of modeling ligand-receptor interactions involves several critical steps, from preparing the molecules to running complex simulations and analyzing the results.[8] This section details the common protocols used in the computational study of nicotinamide derivatives.

Ligand and Receptor Preparation

The initial and most crucial phase of any in silico study is the meticulous preparation of both the ligand (e.g., a this compound derivative) and the receptor (the target protein).

-

Ligand Preparation: The three-dimensional structures of ligands are typically retrieved from chemical databases such as PubChem in formats like SDF.[5] These structures then undergo energy minimization using a suitable force field, such as MMFF94X, to obtain a stable, low-energy conformation.[5] This process is often performed with a root-mean-square deviation (RMSD) gradient of 0.01 kcal mol⁻¹ and an RMS distance of 0.1 Å.[5] Finally, the prepared ligands are converted to a suitable format for docking software, such as the PDBQT format for AutoDock Vina.[5]

-

Receptor Preparation: High-resolution crystal structures of target receptors are obtained from the Protein Data Bank (PDB).[4][9] Preparation of the receptor involves several "cleaning" steps: water molecules and any co-crystallized ligands are typically removed, polar hydrogen atoms are added, and atomic charges (e.g., Kollman charges) are assigned to the protein.[5] The prepared protein is also saved in the PDBQT format for subsequent docking calculations.[5]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor's active site.[6][8]

-

Protocol: Docking simulations are performed using software like AutoDock Vina, MOE (Molecular Operating Environment), or the Glide module in the Schrödinger suite.[2][4][5] The process involves defining a "grid box" that encompasses the receptor's binding site. The docking algorithm then explores various conformations and orientations of the ligand within this grid, calculating the binding energy for each pose using a scoring function. The pose with the lowest energy score is typically considered the most probable binding conformation.[8]

-

Validation: To ensure the reliability of the docking protocol, it is often validated by re-docking the co-crystallized ligand into the receptor's active site. A low RMSD value (typically < 2.0 Å) between the docked pose and the original crystal structure pose indicates a valid docking procedure.[4][9]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding interaction, MD simulations are used to assess the dynamic stability of the ligand-receptor complex over time.[4]

-

Protocol: Following docking, the most promising ligand-receptor complex is subjected to MD simulations for a duration typically ranging from nanoseconds to microseconds. These simulations reveal stable interactions and conformational changes.[2] The stability of the complex is often evaluated by monitoring the RMSD of the protein backbone and ligand atoms over the simulation period. A stable RMSD suggests the complex remains in a consistent conformation.[2]

Binding Free Energy Calculation

To further quantify the binding affinity, methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are employed. This technique provides an estimate of the binding free energy by calculating van der Waals and electrostatic interactions.[3]

Quantitative Binding Data and Analysis

The output of in silico modeling is quantitative data that allows for the comparison and ranking of different compounds. This data is crucial for prioritizing candidates for further experimental validation.

Table 1: Molecular Docking and Binding Energy Scores of Nicotinamide Derivatives

This table summarizes the predicted binding affinities from molecular docking and MM-GBSA calculations for various nicotinamide derivatives against their respective targets. Lower energy values indicate a more favorable predicted interaction.

| Ligand/Derivative | Target Receptor | PDB ID | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |

| Nicotinamide | SARS-CoV NSP12 | 6NUR | -5.2 | - | - | [5] |

| Nicotinamide Riboside (NR) | SARS-CoV NSP12 | 6NUR | -6.4 | - | - | [5] |

| Nicotinamide Mononucleotide (NMN) | SARS-CoV NSP12 | 6NUR | -6.8 | - | - | [5] |

| Quinazolinone-based Inhibitor | PARP1 | - | -9.2 | - | - | [2] |

| Piperidine-based Inhibitor | PARP1 | - | - | - | Gly863, Ser904 | [2] |

| (E)-N-(4-(1-(2-(4-benzamido...) | VEGFR-2 | 2OH4 | - | -43.73 (MM-GBSA) | Cys917, Glu883, Asp1044 | [3] |

Table 2: In Vitro Inhibitory Activity of Selected Nicotinamide Derivatives

This table presents experimental data (IC50 values) for nicotinamide derivatives, which are often used to validate the predictions from in silico models. A lower IC50 value indicates greater potency.

| Compound | Target/Cell Line | IC50 Value | Reference |

| Olaparib | PARP1 | 5 nM | [2] |

| Rucaparib | PARP1 | 7 nM | [2] |

| Talazoparib | PARP1 | 1 nM | [2] |

| Quinazolinone-based Inhibitor | PARP1 (in cell-based assays) | - (78% inhibition) | [2] |

| Piperidine-based Inhibitor | PARP1 | 10 nM | [2] |

| (E)-N-(4-(1-(2-(4-benzamido...) | VEGFR-2 | 51 nM | [9] |

| Compound 6b | HDAC3 | 0.694 µM | [10] |

| Compound 6b | B16F10 (cancer cell line) | 4.66 µM | [10] |

Visualization of Protocols and Pathways

Diagrams are essential for illustrating complex workflows and biological processes. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

Experimental and Logical Workflows

Signaling Pathways

Understanding the biological context of the target receptor is critical. The following diagrams illustrate key signaling pathways involving PARP and VEGFR-2.

References

- 1. Nicotinamide Suppresses Hyperactivation of Dendritic Cells to Control Autoimmune Disease through PARP Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular docking-based virtual screening and computational investigations of biomolecules (curcumin analogs) as potential lead inhibitors for SARS-CoV-2 papain-like protease [pharmacia.pensoft.net]

- 8. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of Diphenyl-nicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-nicotinamide, a derivative of nicotinamide (Vitamin B3), is a compound of interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by other substituted nicotinamides. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide aims to provide a thorough understanding of the solubility characteristics, experimental protocols for solubility determination, a plausible synthetic route, and an overview of the potential biological relevance of this compound.

Solubility of this compound

As of the latest literature review, specific experimental data on the solubility of N,N-diphenylnicotinamide in a range of organic solvents is not available. However, theoretical calculations provide some insight into its solubility profile.

1.1. Theoretical Solubility Data

Calculated physicochemical properties for N,N-diphenylnicotinamide offer a preliminary understanding of its solubility behavior.

| Property | Value | Source |

| LogP (Octanol/Water Partition Coefficient) | 4.060 | Crippen Method |

| LogS (Aqueous Solubility in mol/L) | -4.91 | Crippen Method |

The high positive LogP value suggests that N,N-diphenylnicotinamide is a lipophilic compound and is expected to have poor solubility in water and higher solubility in nonpolar organic solvents. The negative LogS value further confirms its low predicted aqueous solubility.

1.2. Solubility of the Parent Compound: Nicotinamide

To provide a practical reference, the experimental solubility of the parent compound, nicotinamide, in various organic solvents is presented below. It is crucial to recognize that the two phenyl groups in this compound will significantly increase its lipophilicity and alter its solubility profile compared to nicotinamide. Generally, the solubility of this compound is expected to be lower in polar solvents and higher in nonpolar organic solvents compared to nicotinamide.

| Solvent | Molar Fraction Solubility of Nicotinamide (at 298.15 K) |

| Dimethyl Sulfoxide (DMSO) | High |

| Dimethylformamide (DMF) | High |

| Water | High |

| Methanol | Moderate |

| Ethanol | Moderate |

| 1-Propanol | Moderate |

| 1-Butanol | Moderate |

| Isobutanol | Moderate |

| 2-Propanol | Moderate |

| Acetone | Low |

| 1,4-Dioxane | Low |

| Methyl Acetate | Low |

| Ethyl Acetate | Low |

| Butyl Acetate | Low |

| Acetonitrile | Very Low |

This table is a compilation of data for nicotinamide and should be used as a qualitative guide only for this compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in various organic solvents using the shake-flask method.

2.1. Materials and Equipment

-

N,N-diphenylnicotinamide (synthesized or procured)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, dichloromethane, hexane) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N-diphenylnicotinamide to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of N,N-diphenylnicotinamide in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of N,N-diphenylnicotinamide of known concentrations.

-

Determine the concentration of the analyte in the sample from the calibration curve.

-

Calculate the solubility of N,N-diphenylnicotinamide in each solvent, typically expressed in mg/mL or mol/L.

-

2.3. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Synthesis of N,N-Diphenylnicotinamide

3.1. Proposed Synthetic Pathway

Nicotinic acid can be reacted with diphenylcarbamoyl chloride in the presence of an organic tertiary base, such as 1-methylimidazole or triethylamine, to yield N,N-diphenylnicotinamide.

3.2. Logical Relationship Diagram for Synthesis

Caption: A logical diagram illustrating the proposed synthetic route for N,N-diphenylnicotinamide.

Biological Signaling Pathways

There is currently no specific information in the scientific literature detailing the involvement of N,N-diphenylnicotinamide in any biological signaling pathways. However, its parent compound, nicotinamide, is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular processes.

4.1. The NAD+ Biosynthesis Pathway

Nicotinamide is a key component of the salvage pathway for NAD+ biosynthesis. This pathway is critical for maintaining cellular NAD+ levels, which are essential for the function of NAD+-dependent enzymes such as sirtuins and PARPs, involved in metabolism, DNA repair, and cell signaling.

4.2. NAD+ Biosynthesis Signaling Pathway Diagram

Caption: A simplified diagram of the NAD+ salvage pathway, highlighting the role of nicotinamide.

It is plausible that N,N-diphenylnicotinamide could be investigated for its potential to modulate the activity of enzymes involved in NAD+ metabolism or to interact with other cellular targets. However, any such activity would need to be determined through dedicated biological screening and mechanistic studies.

Conclusion

While there is a significant gap in the experimental data regarding the solubility of N,N-diphenylnicotinamide, this guide provides a framework for researchers to approach its study. The theoretical data suggests a lipophilic nature, and the solubility of the parent compound, nicotinamide, offers a preliminary, albeit cautious, point of reference. The provided experimental protocol for solubility determination and the proposed synthetic route offer practical starting points for laboratory investigations. Future research should focus on generating empirical solubility data for N,N-diphenylnicotinamide in a diverse range of organic solvents to facilitate its development as a potential therapeutic agent or research tool. Furthermore, elucidation of its biological activity and potential involvement in signaling pathways will be critical to understanding its pharmacological potential.

Spectroscopic Profile of N,N-Diphenylnicotinamide: A Technical Guide

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for N,N-diphenylnicotinamide did not yield specific results within publicly accessible databases and scientific literature. Therefore, this guide provides a comprehensive overview of the expected spectroscopic characteristics based on the known properties of its constituent functional groups: a pyridine ring, an N,N-disubstituted amide, and two phenyl groups. The experimental protocols described are general standard procedures for the acquisition of such data.

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands for Infrared (IR) spectroscopy. These values are estimates and may vary depending on the solvent used and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring Protons | 7.0 - 9.0 | The protons on the pyridine ring are expected to be in the aromatic region, with the proton at the 2-position being the most downfield due to its proximity to the nitrogen atom. |

| Phenyl Ring Protons | 6.8 - 7.5 | The protons on the two phenyl groups will appear in the aromatic region. The electronic effect of the amide nitrogen will influence the exact shifts. |

¹³C NMR (Carbon NMR)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | 165 - 175 | The amide carbonyl carbon is typically found in this region. |

| Pyridine Ring Carbons | 120 - 155 | The carbons of the pyridine ring will have distinct signals, with those adjacent to the nitrogen being the most deshielded. |

| Phenyl Ring Carbons | 110 - 145 | The carbons of the phenyl rings will appear in the aromatic region, with the ipso-carbon (the carbon attached to the nitrogen) having a characteristic shift. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C-N Stretch (Amide) | 1250 - 1350 | Medium to Strong |

| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Weak (multiple bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Bending (Aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS)

In mass spectrometry, N,N-diphenylnicotinamide is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, or the bond between the carbonyl group and the nitrogen atom.

-

McLafferty rearrangement is not expected as there are no gamma-hydrogens.

-

Fragmentation of the pyridine and phenyl rings: Loss of small neutral molecules like HCN from the pyridine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like N,N-diphenylnicotinamide.

Synthesis of N,N-Diphenylnicotinamide

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative (like an acid chloride) with an amine.

-

Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form nicotinoyl chloride. The reaction is typically carried out in an inert solvent and may require heating. Excess chlorinating agent is removed under reduced pressure.

-

Amide Formation: The freshly prepared nicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, two equivalents of diphenylamine are added. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction mixture is washed with a dilute aqueous acid to remove excess diphenylamine and any unreacted starting materials. The organic layer is then washed with a dilute aqueous base and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed in vacuo. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A small amount of the purified N,N-diphenylnicotinamide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate software.

-

-

IR Spectroscopy:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Alternatively, a KBr pellet of the sample can be prepared and analyzed.

-

-

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

The mass spectrum is recorded in positive ion mode to observe the molecular ion [M+H]⁺.

-

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow from synthesis to full spectroscopic characterization of a target molecule like N,N-diphenylnicotinamide.

Caption: General workflow from synthesis to spectroscopic characterization.

The Evolving Landscape of Phenyl-Nicotinamide Derivatives: A Technical Guide to Therapeutic Targets and Mechanisms

Introduction: While the specific entity "Diphenyl-nicotinamide" remains uncharacterized in prominent scientific literature, a diverse and promising array of nicotinamide derivatives incorporating phenyl moieties has emerged, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of these key compound classes, their molecular targets, mechanisms of action, and the experimental frameworks used to elucidate their activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these novel chemical entities.

6-Phenylnicotinamide Derivatives as TRPV1 Antagonists for Inflammatory Pain

One of the most well-documented classes of phenyl-nicotinamide derivatives are the 6-phenylnicotinamides, which have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[1] Its role in pain and neurogenic inflammation makes it a compelling target for the development of novel analgesics.

Mechanism of Action and Therapeutic Rationale

6-Phenylnicotinamide derivatives act by competitively blocking the TRPV1 channel, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals. By antagonizing TRPV1, these compounds can effectively reduce inflammatory pain. The optimization of this class of molecules has led to the discovery of compounds like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443), which has demonstrated efficacy in preclinical models of inflammatory pain.[1]

Quantitative Data

The following table summarizes the activity of representative 6-phenylnicotinamide derivatives against the TRPV1 channel.

| Compound | Target | Assay Type | Activity (IC50) | Reference |

| 6-Phenylnicotinamide | TRPV1 | In vivo inflammatory pain model | Active | [1] |

| 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide (SB-782443) | TRPV1 | Preclinical development | Excellent overall profile | [1] |

Experimental Protocols

TRPV1 Antagonist Activity Assay (In Vitro):

A common method to assess the antagonist activity of these compounds is through calcium imaging or electrophysiology in cells expressing the TRPV1 channel.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., a 6-phenylnicotinamide derivative) for a specified period.

-

Agonist Challenge: The cells are then challenged with a known TRPV1 agonist, such as capsaicin or a low pH solution.

-

Signal Detection:

-

Calcium Imaging: Changes in intracellular calcium concentration are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM). A reduction in the agonist-induced calcium influx in the presence of the test compound indicates antagonist activity.

-

Electrophysiology (Whole-Cell Patch Clamp): The whole-cell patch-clamp technique is used to measure the ion channel currents. A reduction in the agonist-induced inward current in the presence of the test compound confirms antagonism.

-

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 value of the antagonist.

Signaling Pathway and Experimental Workflow

Thiophenyl Derivatives of Nicotinamide as IMPDH Inhibitors for Cancer Therapy

A distinct class of nicotinamide derivatives, the thiophenyl nicotinamides, have been identified as pro-drugs that, upon metabolic activation, inhibit inosine monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. As cancer cells have a high demand for nucleotides to support their rapid proliferation, IMPDH is a validated target for cancer chemotherapy.

Mechanism of Action

Thiophenyl derivatives of nicotinamide are not direct inhibitors of IMPDH. Instead, they are metabolized by the NAD salvage pathway enzymes, nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), to form an unnatural NAD analog. This analog then acts as a potent inhibitor of IMPDH, leading to the depletion of the guanine nucleotide pool and subsequent cell death in cancer cells.[2][3]

Quantitative Data

| Compound | Target | Cell Line | Activity (Effect) | Reference |

| Thiophenyl Nicotinamide Derivatives | IMPDH | Nerve Sheath Neoplasms | Toxic to peripheral nerve cancer cells | [2][3] |

Experimental Protocols

In Vitro IMPDH Inhibition Assay:

-

Enzyme and Substrates: Recombinant human IMPDH2, inosine monophosphate (IMP), and nicotinamide adenine dinucleotide (NAD+) are prepared in a suitable buffer.

-

Metabolic Activation (for pro-drugs): The thiophenyl nicotinamide derivative is pre-incubated with NAMPT and NMNAT1 in the presence of ATP and phosphoribosyl pyrophosphate (PRPP) to generate the active metabolite.

-

Inhibition Assay: The reaction is initiated by adding the activated metabolite to the mixture of IMPDH2, IMP, and NAD+.

-

Detection: The rate of NADH formation (a product of the IMPDH reaction) is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the inhibition against the concentration of the activated metabolite.

Metabolic Activation and Target Inhibition Pathway

4-Phenyl-2-(pyrrolidinyl)nicotinamide Derivatives as Nav1.1 Activators for Neurological Disorders

A novel class of nicotinamide derivatives, the 4-phenyl-2-(pyrrolidinyl)nicotinamides, have been identified as potent activators of the voltage-gated sodium channel Nav1.1.[4] Nav1.1 is predominantly expressed in GABAergic interneurons in the central nervous system, and its dysfunction is linked to severe neurological disorders such as Dravet syndrome, a catastrophic form of epilepsy.

Mechanism of Action

These compounds act as positive allosteric modulators of Nav1.1, enhancing the channel's activity. Specifically, they have been shown to increase the decay time constant of Nav1.1 currents, suggesting they slow the inactivation of the channel.[4] By activating Nav1.1, these derivatives can restore the function of inhibitory interneurons, thereby rebalancing neuronal circuitry and offering a potential therapeutic strategy for conditions characterized by neuronal hyperexcitability.

Quantitative Data

| Compound | Target | Assay Type | Activity (Effect) | Reference |

| 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative | Nav1.1 | Q-patch assay | Increasing decay time constant at 0.03 µM | [4] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.1 Activation:

-

Cell Preparation: HEK293 cells stably expressing human Nav1.1 channels are used.

-

Recording Configuration: The whole-cell patch-clamp configuration is established to record sodium currents.

-

Solutions: The extracellular solution contains physiological concentrations of ions, and the intracellular solution is formulated to isolate sodium currents.

-

Voltage Protocol: A specific voltage protocol is applied to elicit Nav1.1 currents. This typically involves a holding potential, followed by a series of depolarizing voltage steps to activate the channels, and then a repolarization step.

-

Compound Application: The 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative is applied to the cells via the perfusion system at various concentrations.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after compound application. The effects of the compound on various channel properties, such as the peak current amplitude, voltage-dependence of activation and inactivation, and the time course of inactivation (decay time constant), are analyzed. An increase in the decay time constant is indicative of an activator that slows inactivation.

Experimental Workflow

N-(thiophen-2-yl) Nicotinamide Derivatives with Fungicidal Activity

In the realm of agricultural science, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown to possess significant fungicidal activity, particularly against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.

Mechanism of Action

While the precise molecular target of these compounds in P. cubensis is still under investigation, their efficacy suggests they interfere with a critical biological process in the pathogen, leading to growth inhibition and death. The structure-activity relationship studies indicate that the combination of the nicotinamide and thiophene moieties is crucial for their fungicidal properties.

Quantitative Data

| Compound | Target Organism | Assay Type | Activity (EC50) | Reference |

| N-(thiophen-2-yl) nicotinamide derivative 4a | Pseudoperonospora cubensis | In vivo bioassay | 4.69 mg/L | |

| N-(thiophen-2-yl) nicotinamide derivative 4f | Pseudoperonospora cubensis | In vivo bioassay | 1.96 mg/L |

Experimental Protocols

In Vivo Fungicidal Assay against Pseudoperonospora cubensis:

-

Plant Cultivation: Cucumber plants are grown to a susceptible stage (e.g., two-leaf stage) in a greenhouse.

-

Compound Application: The test compounds (N-(thiophen-2-yl) nicotinamide derivatives) are formulated and sprayed onto the cucumber leaves at various concentrations. Control plants are sprayed with the formulation vehicle only.

-

Inoculation: After the spray has dried, the plants are inoculated with a suspension of P. cubensis sporangia.

-

Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate infection and disease development.

-

Disease Assessment: After a set incubation period (e.g., 7 days), the severity of downy mildew on the leaves is assessed visually, typically by estimating the percentage of leaf area covered by lesions.

-

Data Analysis: The protective effect of the compounds is calculated relative to the disease severity on the control plants. The EC50 (effective concentration to inhibit 50% of the disease) is then determined.

Logical Relationship of Fungicidal Screening

The exploration of phenyl-nicotinamide derivatives has unveiled a rich chemical space with diverse therapeutic and agrochemical potential. The identification of potent modulators of key biological targets such as TRPV1, IMPDH, and Nav1.1 underscores the versatility of the nicotinamide scaffold. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of these promising compounds. As research progresses, a deeper understanding of their mechanisms of action and the refinement of their structure-activity relationships will undoubtedly pave the way for novel and effective therapeutic and crop protection agents.

References

- 1. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Review of Diphenyl-nicotinamide and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl-nicotinamide and its extensive family of analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds, characterized by a central nicotinamide core appended with a diphenyl moiety, have been the subject of intensive research, leading to the discovery of potent agents with potential applications in oncology, infectious diseases, and pain management. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogs, with a focus on their therapeutic potential.

Synthetic Methodologies

The synthesis of this compound analogs generally involves the coupling of a substituted nicotinic acid derivative with a substituted aniline or a related amine. Various synthetic strategies have been developed to generate diverse libraries of these compounds for structure-activity relationship (SAR) studies.

General Synthesis of N-Phenyl Nicotinamide Derivatives

A common method for the synthesis of N-phenyl nicotinamide analogs involves the amidation of a nicotinoyl chloride with a substituted aniline.

Experimental Protocol:

-

Preparation of Nicotinoyl Chloride: Nicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene. The reaction mixture is typically heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude nicotinoyl chloride.

-

Amidation Reaction: The nicotinoyl chloride is dissolved in an appropriate aprotic solvent, such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). A substituted aniline, along with a base (e.g., triethylamine, pyridine, or potassium carbonate) to neutralize the HCl byproduct, is added to the solution. The reaction is stirred at room temperature or heated as needed until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired N-phenyl nicotinamide analog.[1]

Synthesis of Nicotinamide Derivatives Containing Diphenylamine Moieties

A notable subclass of these analogs incorporates a diphenylamine fragment. The synthesis of these compounds often starts with the construction of the diphenylamine intermediate, followed by coupling with the nicotinic acid moiety.

Experimental Protocol:

-

Synthesis of 2-Nitro-N-phenylanilines: A substituted 1-fluoro-2-nitrobenzene is reacted with a substituted aniline in the presence of a base like potassium carbonate. This nucleophilic aromatic substitution reaction is typically carried out at elevated temperatures, often without a solvent.[1]

-

Reduction of the Nitro Group: The resulting 2-nitro-N-phenylaniline is then reduced to the corresponding N¹-phenylbenzene-1,2-diamine. Common reducing agents include iron powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic hydrogenation using palladium on carbon (Pd/C).

-

Amide Coupling: The synthesized N¹-phenylbenzene-1,2-diamine is then coupled with 2-chloronicotinic acid. This condensation can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in a solvent such as DCM. Alternatively, the 2-chloronicotinoyl chloride can be used in the presence of a base.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.[1]

Biological Activities and Mechanisms of Action

This compound analogs have been investigated for a range of therapeutic applications, with the most prominent being their anticancer, antifungal, and analgesic properties.

Anticancer Activity

The anticancer potential of this compound analogs is primarily attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Several this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several N-phenyl nicotinamide derivatives have shown significant inhibitory activity against VEGFR-2. For instance, compound 10 in a study by Peng et al. exhibited an IC₅₀ value of 51 nM against VEGFR-2.[2] Another study reported a nicotinamide derivative with an IC₅₀ of 77.02 nM against VEGFR-2.[3]

// Node colors ligand [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dimer [label="VEGFR-2 Dimer\n(Autophosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plc [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dag [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pkc [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mek [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; erk [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; proliferation [label="Cell Proliferation,\nMigration, Survival", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

// Edges ligand -> receptor [label="Binding"]; receptor -> dimer [label="Dimerization"]; dimer -> plc [label="Activation"]; dimer -> pi3k [label="Activation"]; plc -> pip2 [style=dashed, arrowhead=odot]; pip2 -> dag [label="Hydrolysis"]; pip2 -> ip3 [label="Hydrolysis"]; dag -> pkc [label="Activation"]; pkc -> raf [label="Activation"]; raf -> mek [label="Activation"]; mek -> erk [label="Activation"]; erk -> proliferation [label="Promotion"]; pi3k -> akt [label="Activation"]; akt -> proliferation [label="Promotion"]; inhibitor -> dimer [arrowhead=tee, color="#D93025", label="Inhibition"]; }

Caption: VEGFR-2 Signaling Pathway and Inhibition.

-

Aurora Kinase Inhibition: Aurora kinases (A and B) are serine/threonine kinases that play critical roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain nicotinamide derivatives have been developed as potent inhibitors of Aurora kinases. For example, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) demonstrated an IC₅₀ of 0.61 μM against the SW620 cancer cell line.[4]

// Node colors auroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; auroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrosome [label="Centrosome Maturation\n& Spindle Assembly", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; chromosome [label="Chromosome Segregation\n& Cytokinesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mitosis [label="Proper Mitosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; aneuploidy [label="Aneuploidy &\nGenomic Instability", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cancer [label="Cancer Progression", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

// Edges auroraA -> centrosome [label="Regulates"]; auroraB -> chromosome [label="Regulates"]; centrosome -> mitosis; chromosome -> mitosis; inhibitor -> auroraA [arrowhead=tee, color="#D93025", label="Inhibition"]; inhibitor -> auroraB [arrowhead=tee, color="#D93025", label="Inhibition"]; auroraA -> aneuploidy [style=dashed, arrowhead=odot, label="Dysregulation leads to"]; auroraB -> aneuploidy [style=dashed, arrowhead=odot, label="Dysregulation leads to"]; aneuploidy -> cancer; }

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

The inhibitory effects of this compound analogs on various kinases translate to cytotoxic activity against a range of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

-

MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[5][6][7]

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 10l | Aurora A | SW620 | 0.61 | [4] |

| 10l | Aurora A | NCI-H1975 | 1.06 | [4] |

| Compound 8 | VEGFR-2 | HCT-116 | 5.4 | [3] |

| Compound 8 | VEGFR-2 | HepG2 | 7.1 | [3] |

| Compound 10 | VEGFR-2 | MCF-7 | 8.25 | [2] |

| Compound 10 | VEGFR-2 | HCT 116 | 6.48 | [2] |

| Compound P-6 | Aurora A | HCT 116 | 0.37 | [8][9] |

| Compound P-6 | Aurora A | MCF-7 | 0.44 | [8][9] |

Antifungal Activity

Certain this compound analogs, particularly those designed as bioisosteres of the fungicide boscalid, have demonstrated potent antifungal activity. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[10][11]

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus) is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (e.g., 10³ to 10⁵ colony-forming units (CFU)/mL).

-

Serial Dilution of Compounds: The this compound analogs are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is then inoculated with the fungal suspension. A growth control well (containing only the fungal inoculum and broth) and a sterility control well (containing only broth) are also included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24 or 48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, or MIC₈₀) compared to the growth control. This is typically determined by visual inspection or by measuring the optical density using a microplate reader.[10]

Table 2: Antifungal Activity of Selected this compound Analogs

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 16g | Candida albicans SC5314 | 0.25 | |

| 16g | Fluconazole-resistant C. albicans | 0.125-1 | [12] |

| Nicotinamide | Candida strains | 20,000-50,000 |

TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and heat. Antagonists of TRPV1 are being explored as potential analgesics. Certain 6-phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists.

Mechanism of Action: TRPV1 antagonists bind to the receptor and prevent its activation by various stimuli, including capsaicin (the pungent compound in chili peppers), heat, and protons. This blockage of the ion channel prevents the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons, thereby inhibiting the transmission of pain signals.

// Node colors stimuli [label="Stimuli\n(Capsaicin, Heat, Protons)", fillcolor="#FBBC05", fontcolor="#202124"]; trpv1 [label="TRPV1 Channel\n(Closed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trpv1_open [label="TRPV1 Channel\n(Open)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cation [label="Ca²⁺/Na⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; neuron [label="Sensory Neuron\nDepolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pain [label="Pain Signal\nTransmission", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; antagonist [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF", peripheries=2];

// Edges stimuli -> trpv1 [label="Activation"]; trpv1 -> trpv1_open; trpv1_open -> cation; cation -> neuron; neuron -> pain; antagonist -> trpv1 [arrowhead=tee, color="#D93025", label="Inhibition"]; }

Caption: Mechanism of TRPV1 Antagonism.

IMPDH Inhibition